molecular formula C16H14N2O3 B2726354 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898410-89-4

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2726354
CAS No.: 898410-89-4
M. Wt: 282.299
InChI Key: QNGHWTSXOOJQBJ-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrroloquinoline family, characterized by a fused pyrrolo[3,2,1-ij]quinolin-2-one core substituted at position 8 with a furan-2-carboxamide group. The furan-2-carboxamide substituent introduces electronic and steric modifications that may influence pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14-9-11-8-12(17-16(20)13-4-2-6-21-13)7-10-3-1-5-18(14)15(10)11/h2,4,6-8H,1,3,5,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHWTSXOOJQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CO4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329744
Record name N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898410-89-4
Record name N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrroloquinoline framework with a furan carboxamide substituent. The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and its molecular weight is approximately 302.33 g/mol. This unique structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The methods are often adapted from established protocols for related pyrroloquinoline derivatives. The precise conditions for synthesis can influence the yield and purity of the final product.

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline structures exhibit promising anticancer properties. For instance, studies have shown that certain pyrrolo[3,2,1-ij]quinoline compounds demonstrate cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and B16 (melanoma) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Pyrrolo[3,2,1-ij]quinoline Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BB1610
Compound CsEnd.220

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of pyrroloquinoline derivatives against various pathogens. Preliminary results suggest that these compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development.

Antimalarial Potential

The antimalarial activity of similar compounds has been investigated using in vitro assays against Plasmodium falciparum. While many derivatives exhibit limited activity at higher concentrations (IC50 > 10 µM), specific modifications to the chemical structure may enhance efficacy against malaria.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several pyrrolo[3,2,1-ij]quinoline derivatives for their cytotoxic effects on cancer cell lines using the crystal violet assay. The results indicated that modifications at specific positions significantly influenced the anticancer activity.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of these compounds against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones compared to controls.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the pyrroloquinoline core can dramatically alter biological activity. For instance, electron-donating groups were found to enhance cytotoxicity in certain derivatives.

Comparison with Similar Compounds

Structural Analogues in Anticoagulant Activity

Compounds with a pyrrolo[3,2,1-ij]quinolin-2-one core and 6-aryl substituents (e.g., 6-phenyl or 4-chlorophenyl) exhibit enhanced anticoagulant activity compared to unsaturated analogs. For example:

  • 6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 340.11) showed potent inhibition of Factor Xa/XIa .
  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide replaces the 6-aryl group with a furan-2-carboxamide at position 6. The furan’s electron-rich nature may alter binding affinity compared to halogenated aryl groups .

Key Structural Differences:

Feature Target Compound 6-(4-Chlorophenyl) Analog
Substituent Position 8 6
Substituent Type Furan-2-carboxamide 4-Chlorophenyl
Molecular Weight ~325 (estimated) 340.11

Diuretic Activity: Comparison with "Me-Too" Clones

N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides, synthesized via the "me-too" approach, demonstrated diuretic effects surpassing hydrochlorothiazide (10 mg/kg dose in rats). The introduction of a methyl group at position 2 of the pyrroloquinoline nucleus was pivotal for activity .

  • Target Compound : Lacks the 2-methyl and 6-hydroxy groups but retains the 2-oxo and carboxamide moieties. The absence of a methyl group at position 2 may reduce diuretic potency, while the furan carboxamide could modulate solubility or target engagement .

Hybrid Compounds with Thiazolidin-4-one Moieties

Hybrid derivatives like (Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-pyrroloquinolin-2(1H)-one (MW: 404.14) incorporate thiazolidin-4-one rings, enhancing thermal stability (m.p. 352–354°C) and diversifying biological targets .

  • 404) and altering hydrogen-bonding capacity.

Kinase Inhibitors with Furan Carboxamide Substituents

In TLK2 kinase inhibitors, furan carboxamide derivatives like N-[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]furan-2-carboxamide (75) (MW: 335.3) showed moderate activity. The furan ring’s planar structure may facilitate π-π stacking in kinase active sites .

  • Target Compound: Shares the furan-2-carboxamide group but lacks the indole scaffold. This structural divergence may redirect selectivity toward different kinases or non-kinase targets.

Physicochemical Properties vs. Propionamide/Butyramide Derivatives

  • N-(4-oxo-pyrroloquinolin-8-yl)propionamide (MW: 273.3) and N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)butyramide (MW: 301.4) have shorter aliphatic chains than the target compound. The furan-2-carboxamide group likely increases polarity (logP ~2.5 estimated) compared to propionamide (logP ~1.8) .

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